Reduced Acidity (Higher pKa) of 4-Ethyl-2,5-difluoropyridine Relative to 2,5-Difluoropyridine
The predicted pKa of 4-ethyl-2,5-difluoropyridine is -2.06 , which is significantly higher (less acidic) than that of its non-alkylated parent, 2,5-difluoropyridine, which has a predicted pKa of -2.85 . This difference is consistent with the electron-donating effect of the 4-ethyl substituent, which increases electron density on the pyridine nitrogen compared to a hydrogen atom.
| Evidence Dimension | pKa (Acidity Constant) |
|---|---|
| Target Compound Data | -2.06 ± 0.18 (Predicted) |
| Comparator Or Baseline | 2,5-Difluoropyridine: -2.85 ± 0.10 (Predicted) |
| Quantified Difference | ΔpKa ≈ +0.79 (less acidic) |
| Conditions | Predicted values, standard conditions (Temp: 20 °C) |
Why This Matters
The reduced acidity implies potentially greater stability towards nucleophilic attack or deprotonation in basic reaction media, and a different solvation profile which can be critical for optimizing reaction conditions and workup procedures.
